molecular formula C20H28N2O2 B11059367 3-Ethyl-6-[2-(pyridin-3-yl)piperidin-1-yl]hex-4-yn-3-yl acetate

3-Ethyl-6-[2-(pyridin-3-yl)piperidin-1-yl]hex-4-yn-3-yl acetate

Cat. No.: B11059367
M. Wt: 328.4 g/mol
InChI Key: BRAPCPOGOWCNNC-UHFFFAOYSA-N
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Description

3-Ethyl-6-[2-(pyridin-3-yl)piperidin-1-yl]hex-4-yn-3-yl acetate is a complex organic compound that features a piperidine ring, a pyridine ring, and an acetylene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-6-[2-(pyridin-3-yl)piperidin-1-yl]hex-4-yn-3-yl acetate typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate amines and aldehydes or ketones.

    Introduction of the Pyridine Ring: This step often involves coupling reactions such as Suzuki or Heck coupling.

    Incorporation of the Acetylene Group: This can be done using Sonogashira coupling, which involves the reaction of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst.

    Acetylation: The final step involves acetylation of the hydroxyl group using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-6-[2-(pyridin-3-yl)piperidin-1-yl]hex-4-yn-3-yl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the acetylene group to an alkane.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho and para to the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Conversion of the acetylene group to an alkane.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

3-Ethyl-6-[2-(pyridin-3-yl)piperidin-1-yl]hex-4-yn-3-yl acetate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders due to the presence of the piperidine ring.

    Biological Studies: The compound can be used to study the interactions of piperidine and pyridine derivatives with biological targets.

    Industrial Applications: It can serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Ethyl-6-[2-(pyridin-3-yl)piperidin-1-yl]hex-4-yn-3-yl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can mimic the structure of natural neurotransmitters, allowing the compound to bind to and modulate the activity of neurotransmitter receptors. The pyridine ring can participate in hydrogen bonding and π-π interactions, enhancing the binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Compounds like piperidine itself, piperidine-4-carboxylic acid, and piperidine-4-amine.

    Pyridine Derivatives: Compounds like pyridine, 2-pyridylamine, and 3-pyridylmethanol.

Uniqueness

3-Ethyl-6-[2-(pyridin-3-yl)piperidin-1-yl]hex-4-yn-3-yl acetate is unique due to the combination of the piperidine and pyridine rings with an acetylene group. This structure provides a versatile scaffold for the development of compounds with diverse biological activities, making it a valuable tool in drug discovery and development.

Properties

Molecular Formula

C20H28N2O2

Molecular Weight

328.4 g/mol

IUPAC Name

[3-ethyl-6-(2-pyridin-3-ylpiperidin-1-yl)hex-4-yn-3-yl] acetate

InChI

InChI=1S/C20H28N2O2/c1-4-20(5-2,24-17(3)23)12-9-15-22-14-7-6-11-19(22)18-10-8-13-21-16-18/h8,10,13,16,19H,4-7,11,14-15H2,1-3H3

InChI Key

BRAPCPOGOWCNNC-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(C#CCN1CCCCC1C2=CN=CC=C2)OC(=O)C

Origin of Product

United States

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